ETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZOATE
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Overview
Description
ETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZOATE is an organic compound with the molecular formula C16H13Cl2NO3. It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and an ethyl ester group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZOATE typically involves the reaction of 2,5-dichlorobenzoic acid with ethyl 2-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often incorporating automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Production of 2-(2,5-dichlorobenzamido)benzoic acid.
Reduction: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
ETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZOATE is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(2,4-DICHLOROBENZAMIDO)-BENZOATE
- ETHYL 4-(3,4-DICHLOROBENZAMIDO)-BENZOATE
Uniqueness
ETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZOATE is unique due to the specific positioning of the chlorine atoms and the ethyl ester group, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
Properties
IUPAC Name |
ethyl 2-[(2,5-dichlorobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-2-22-16(21)11-5-3-4-6-14(11)19-15(20)12-9-10(17)7-8-13(12)18/h3-9H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGIXRWDCMSOGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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